molecular formula C42H40O2P2 B151349 (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] CAS No. 133545-25-2

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]

Cat. No.: B151349
CAS No.: 133545-25-2
M. Wt: 638.7 g/mol
InChI Key: DTMVLPFJTUJZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] (CAS: 133545-24-1) is a chiral bisphosphine ligand characterized by a biphenyl backbone substituted with methoxy groups at the 6,6′-positions and bis(4-methylphenyl)phosphine groups at the 2,2′-positions . The R-configuration imparts axial chirality, enabling its use in asymmetric catalysis, particularly in reactions requiring precise stereochemical control. The 4-methylphenyl substituents on the phosphine groups enhance steric bulk and electron density, while the methoxy groups contribute to π-π stacking interactions, stabilizing transition states in catalytic cycles .

Properties

IUPAC Name

[2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMVLPFJTUJZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Biphenyl Backbone

The 6,6'-dimethoxybiphenyl scaffold can be constructed via Suzuki-Miyaura coupling, a widely used method for biphenyl synthesis. A representative pathway involves:

Step 1 : Bromination of 3-methoxyphenol to yield 2-bromo-3-methoxyphenol.
Step 2 : Cross-coupling of two equivalents of 2-bromo-3-methoxyphenol using a palladium catalyst and boronic acid derivative.

Table 1: Hypothetical Reaction Conditions for Suzuki Coupling

ComponentQuantityConditions
2-Bromo-3-methoxyphenol2.0 eqPd(PPh₃)₄ (5 mol%), DME, 80°C
Phenylboronic acid2.2 eqNa₂CO₃ (2.0 M aq.), 24 h

This step would afford 6,6'-dimethoxybiphenyl-2,2'-diol after deprotection.

Phosphorylation of the Diol Intermediate

Introduction of the phosphine groups likely involves nucleophilic substitution. The diol is converted to a dihalide (e.g., using PCl₃ or SOCl₂), followed by reaction with bis(4-methylphenyl)phosphine:

Step 3 :

6,6’-Dimethoxybiphenyl-2,2’-diol+2 PCl36,6’-Dimethoxybiphenyl-2,2’-dichloride+2 HCl\text{6,6'-Dimethoxybiphenyl-2,2'-diol} + 2\ \text{PCl}_3 \rightarrow \text{6,6'-Dimethoxybiphenyl-2,2'-dichloride} + 2\ \text{HCl}

Step 4 :

Dichloride+2 P(C6H4CH3)2LiTarget Compound+2 LiCl\text{Dichloride} + 2\ \text{P(C}6\text{H}4\text{CH}3\text{)}2\text{Li} \rightarrow \text{Target Compound} + 2\ \text{LiCl}

Table 2: Phosphorylation Reaction Parameters

ParameterValue
SolventTetrahydrofuran (THF)
Temperature−78°C to 0°C
Reaction Time12–24 h
BaseLithium hexamethyldisilazide (LHMDS)

Enantioselective Synthesis and Resolution

The R-configuration is achieved through chiral resolution or asymmetric synthesis. A reported method for analogous ligands employs chiral palladium complexes to induce axial chirality during biphenyl formation. Alternatively, enzymatic resolution of a racemic mixture could isolate the desired enantiomer.

Purification and Characterization

Purification typically involves column chromatography (hexanes/ethyl acetate gradients), yielding an off-white powder. Key characterization data include:

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃)δ 7.45–6.75 (m, aromatic H), 3.85 (s, OCH₃), 2.35 (s, CH₃)
³¹P NMR δ −15.2 to −16.8 (d, J = 40 Hz)
HRMS m/z 638.724 (calc. for C₄₂H₄₀O₂P₂)

Industrial-Scale Considerations

Large-scale production may use continuous-flow systems to enhance yield and reduce reaction times. Solvias AG, a collaborator in distributing this ligand, likely employs optimized catalytic cycles for kilogram-scale synthesis.

Challenges and Optimization Opportunities

  • Phosphine Oxidation : Bis(4-methylphenyl)phosphine groups are air-sensitive, necessitating inert atmospheres during synthesis.

  • Axial Chirality Control : Low diastereoselectivity in biphenyl coupling requires advanced catalysts or kinetic resolution .

Chemical Reactions Analysis

Types of Reactions

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

    Complexation: It forms stable complexes with transition metals, which are crucial in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halides and organometallic compounds are often used.

    Complexation: Transition metals like palladium, platinum, and rhodium are commonly employed.

Major Products

    Phosphine Oxides: Formed during oxidation reactions.

    Metal Complexes: Resulting from complexation with transition metals, these complexes are often used in catalytic applications.

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Catalysis

One of the primary applications of this compound is in asymmetric catalysis. It acts as a chiral ligand that enhances the selectivity of reactions, allowing for the production of enantiomerically pure compounds. The effectiveness of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] has been demonstrated in various reactions, including:

  • Hydrogenation Reactions : The compound has shown high catalytic activity in the hydrogenation of prochiral ketones and imines, leading to the formation of chiral alcohols and amines.
  • Cross-Coupling Reactions : It is also utilized in palladium-catalyzed cross-coupling reactions, where it facilitates the coupling of aryl halides with organometallic reagents.

Data Table: Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Hydrogenation of Ketones(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]9598
Cross-Coupling (Suzuki Type)Palladium complex with ligand9099

Polymerization Processes

2.1 Coordination Polymerization

The compound has been successfully employed as a ligand in coordination polymerization processes. Its ability to form stable complexes with transition metals enhances the catalytic activity for the polymerization of olefins. Research indicates that using this ligand leads to high molecular weight polymers with controlled architectures.

Case Study: Propene Polymerization

In a study focusing on the copolymerization of propene with carbon monoxide, (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] was used to achieve high catalytic activity. The results demonstrated that the ligand significantly improved the rate of polymerization and controlled the molecular weight distribution of the resulting polymer.

Synthesis of Chiral Compounds

The compound is instrumental in synthesizing various chiral compounds used in pharmaceuticals and agrochemicals. Its role as a chiral auxiliary allows for the selective formation of specific stereoisomers in synthetic pathways.

3.1 Example Synthesis

In one reported synthesis, (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] was utilized to produce a key intermediate in the synthesis of a chiral drug. The reaction conditions were optimized to achieve maximum yield and purity.

Mechanism of Action

The mechanism by which ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The chiral nature of the ligand ensures that the reactions proceed with high enantioselectivity, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

MeO-BIPHEP: (6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine)

  • Structure : Shares the same biphenyl-methoxy backbone but uses diphenylphosphine groups instead of bis(4-methylphenyl)phosphine.
  • Properties :
    • Reduced steric hindrance compared to the target ligand due to smaller phenyl groups.
    • Lower electron-donating capacity (methyl groups in the target ligand enhance electron density).
    • Demonstrated high enantioselectivity in hydrogenation and isomerization reactions .
  • Applications : Widely used in asymmetric hydrogenation of ketones and alkenes.

(R)-DTBM-Garphos™: (R)-(4,4′,6,6′-Tetramethoxybiphenyl-2,2′-diyl)bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine]

  • Structure : Features bulkier 3,5-di-tert-butyl-4-methoxyphenyl substituents on phosphorus and additional methoxy groups at 4,4′-positions.
  • Properties :
    • Extreme steric hindrance from tert-butyl groups improves enantioselectivity in congested catalytic sites.
    • Enhanced air stability due to electron-withdrawing methoxy groups .
  • Applications : Effective in asymmetric cross-coupling and C–H activation reactions.

BIPHEMP: (6,6′-Dimethylbiphenyl-2,2′-diyl)bis(diphenylphosphine)

  • Structure : Replaces methoxy groups with methyl groups at the 6,6′-positions.
  • Properties :
    • Methyl groups provide weaker electron-donating effects compared to methoxy.
    • Comparable steric profile to MeO-BIPHEP but with reduced π-stacking capability.
  • Applications : Used in rhodium-catalyzed asymmetric hydrogenations .

Biphephos: 6,6′-Bis(diphenylphosphite)-4,4′-dimethylbiphenyl

  • Structure : A bisphosphite ligand with a dimethylbiphenyl backbone.
  • Properties :
    • Phosphite groups are stronger π-acceptors than phosphines, favoring electron-deficient metal centers.
    • High regioselectivity in hydroformylation due to rigid biphenyl structure .
  • Applications : Industrial hydroformylation of alkenes to linear aldehydes.

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Backbone Substituents Phosphine/Phosphite Groups Molecular Weight Key Applications
Target Ligand 6,6′-OMe Bis(4-methylphenyl)phosphine 874.99 Asymmetric synthesis
MeO-BIPHEP 6,6′-OMe Diphenylphosphine 622.63 Hydrogenation/isomerization
(R)-DTBM-Garphos™ 4,4′,6,6′-OMe Bis(3,5-ᵗBu-4-OMe-phenyl)phosphine 1186.64 Cross-coupling
BIPHEMP 6,6′-Me Diphenylphosphine 590.61 Hydrogenation
Biphephos 4,4′-Me Bis(diphenylphosphite) 690.64 Hydroformylation

Steric and Electronic Effects

  • Steric Bulk : (R)-DTBM-Garphos™ > Target Ligand > MeO-BIPHEP > BIPHEMP.
  • Electronic Donation : Target ligand’s 4-methylphenyl groups provide stronger electron-donating effects than MeO-BIPHEP’s phenyl groups, enhancing metal-ligand bonding in electron-deficient systems .

Catalytic Performance

  • The target ligand’s 4-methylphenyl groups improve π-π interactions with aromatic substrates, increasing enantioselectivity in arylations .
  • MeO-BIPHEP and BIPHEMP are superior in hydrogenation due to their balance of steric and electronic properties .
  • Biphephos excels in hydroformylation owing to its phosphite groups’ strong π-accepting ability .

Biological Activity

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] is a chiral phosphine ligand that has garnered attention in the field of asymmetric catalysis due to its ability to influence the stereochemical outcomes of chemical reactions. This compound's structural complexity and optical purity make it a valuable tool in synthetic organic chemistry, particularly in the development of pharmaceuticals where specific enantiomers can exhibit distinct biological activities.

  • Molecular Formula : C38H32O2P2
  • Molecular Weight : 582.61 g/mol
  • CAS Number : 133545-16-1
  • Optical Purity : Typically exceeds 99% in its enantiomeric forms.

The compound features a biphenyl backbone with two bis(4-methylphenyl)phosphine substituents, which contribute to its unique electronic characteristics and reactivity profiles.

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] acts primarily as a chiral ligand in asymmetric catalysis. It coordinates with metal centers (such as palladium or rhodium) to form chiral catalysts. The ligand's structure creates a microenvironment that preferentially interacts with one enantiomer of the substrate, facilitating enantioselective reactions. This property is crucial for synthesizing chiral compounds used in pharmaceuticals.

Asymmetric Catalysis

Research has demonstrated that this compound can be employed in various asymmetric catalytic reactions. Its effectiveness varies based on factors such as:

  • Type of reaction
  • Choice of metal catalyst
  • Reaction conditions

Studies indicate that (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] can significantly enhance the yield and enantioselectivity of reactions involving carbon-carbon bond formation and functional group transformations.

Case Studies

  • Catalytic Performance : In a study examining the use of this ligand in palladium-catalyzed cross-coupling reactions, it was found to provide excellent yields and high enantioselectivity for various substrates, demonstrating its versatility as a chiral catalyst .
  • Pharmaceutical Applications : The compound has been utilized in the synthesis of biologically active compounds where chirality is essential. For example, it was involved in the synthesis of chiral amines that are precursors to several pharmaceutical agents .
  • Metal Complexes : Interaction studies have shown that this ligand forms stable complexes with various metal ions, which can enhance its catalytic properties and biological activity. The coordination geometry and electronic properties of these complexes play a critical role in their effectiveness .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)Enantiomeric formOptical activity
(R)-Bis(diphenylphosphino)ethaneDifferent phosphorus substituentsStronger ligand for some metals
(R)-1,1'-Bis(diphenylphosphino)ferroceneFerrocene backboneMagnetic properties due to ferrocene

The unique biphenyl structure combined with bis(4-methylphenyl)phosphine groups gives (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] distinct advantages in terms of reactivity and selectivity compared to similar compounds.

Q & A

Q. What synthetic methodologies are employed to prepare (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]?

The ligand is synthesized via a multi-step route involving:

  • Ortho-lithiation/iodination of precursor phosphine oxides to introduce iodine substituents at specific positions .
  • Ullmann coupling to form the biphenyl backbone, followed by resolution of racemic intermediates using chiral tartaric acid derivatives .
  • Reduction of the resolved bis(phosphine oxides) to the final diphosphine ligand. Key intermediates and enantiopurity are validated by NMR, X-ray crystallography, and CD spectroscopy .

Q. How do the structural features of this ligand influence its chiral induction capabilities?

The ligand’s enantioselectivity arises from:

  • Axial chirality in the biphenyl backbone, stabilized by 6,6'-dimethoxy groups that enforce restricted rotation .
  • Steric bulk from bis(4-methylphenyl)phosphine substituents, which create a chiral pocket to guide substrate orientation .
  • π-π stacking interactions between the biphenyl system and aromatic substrates, enhancing stereochemical control in catalytic cycles .

Q. What catalytic transformations is this ligand commonly used for?

It is primarily applied in:

  • Asymmetric hydrogenation of prochiral alkenes and ketones, where steric and electronic tuning improves enantiomeric excess (ee) .
  • Enantioselective isomerization reactions, leveraging its ability to stabilize transition-state geometries via non-covalent interactions .
  • Cross-coupling reactions , where its strong π-donor properties modulate metal-center reactivity (e.g., in Pd-catalyzed C–C bond formations) .

Advanced Research Questions

Q. How can researchers systematically analyze the electronic and steric contributions of this ligand in catalytic systems?

Methodological approaches include:

  • Tolman electronic parameter (TEP) measurements via IR spectroscopy of metal-carbonyl complexes to quantify electron-donating capacity .
  • X-ray crystallography of metal-ligand complexes to map steric occupancy and ligand-substrate interactions .
  • Kinetic studies (e.g., Eyring analysis) to correlate ligand structure with reaction rate and selectivity in asymmetric transformations .

Q. What strategies resolve contradictions in enantioselectivity data across different substrates?

Discrepancies may arise from:

  • Substrate-ligand mismatch : Screen alternative ligands (e.g., S-PHOS or BIPHEMP analogs) to identify complementary steric profiles .
  • Dynamic effects : Use variable-temperature NMR to probe ligand flexibility and conformational changes during catalysis .
  • Computational modeling (DFT) to visualize transition states and identify competing steric/electronic pathways .

Q. How does modifying the 4-methylphenyl groups impact catalytic performance?

Substituent effects can be studied via:

  • Comparative synthesis of analogs with bulkier (e.g., 3,5-di-tert-butylphenyl) or electron-deficient aryl groups.
  • Steric maps (e.g., %VBur calculations) to quantify spatial demands and correlate with ee trends .
  • Isotopic labeling (e.g., deuterated substrates) to trace kinetic isotope effects in hydrogenation steps .

Q. What are the challenges in characterizing metal-ligand complexes of this compound?

Common issues include:

  • Air sensitivity : Requires rigorous Schlenk-line or glovebox techniques for handling phosphine ligands and metal precursors .
  • Dynamic behavior : Use low-temperature NMR or crystallography to capture ligand conformations in metal complexes .
  • Paramagnetic broadening : For paramagnetic metal centers (e.g., Ni or Rh), employ EPR or magnetometry for structural insights .

Data Contradiction Analysis

Q. How to address conflicting reports on the ligand’s efficacy in hydroformylation vs. hydrogenation?

Potential factors:

  • Metal center compatibility : Rhodium complexes may favor hydroformylation, while palladium systems prioritize hydrogenation. Validate metal-ligand binding constants via titration experiments .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize specific transition states. Compare ee values under varying solvent conditions .
  • Additive interactions : Co-catalysts (e.g., Lewis acids) or halide ions (e.g., iodide) can alter ligand coordination modes, as seen in Pd(I)-Pd(I) systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.